molecular formula C9H6BrNO3 B13561402 Methyl4-bromo-2-isocyanatobenzoate

Methyl4-bromo-2-isocyanatobenzoate

Cat. No.: B13561402
M. Wt: 256.05 g/mol
InChI Key: HNHNZSIVFIAXDD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-isocyanatobenzoate is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and an isocyanate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-isocyanatobenzoate typically involves the bromination of methyl 2-isocyanatobenzoate. The process begins with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to form the corresponding amine. The amine is then converted to an isocyanate using phosgene or a similar reagent. Finally, bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of methyl 4-bromo-2-isocyanatobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene and bromine.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-isocyanatobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to amines.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution and addition reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

    Substitution Products: Formation of new aromatic compounds with different substituents.

    Addition Products: Urethanes and ureas from reactions with alcohols and amines.

    Oxidation and Reduction Products: Corresponding oxides and amines.

Scientific Research Applications

Methyl 4-bromo-2-isocyanatobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-isocyanatobenzoate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, where the isocyanate group reacts with nucleophiles to form stable products. The bromine atom also plays a role in substitution reactions, where it can be replaced by other functional groups under appropriate conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-isocyanatobenzoate is unique due to the presence of both bromine and isocyanate groups, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in organic synthesis and material science.

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

methyl 4-bromo-2-isocyanatobenzoate

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)7-3-2-6(10)4-8(7)11-5-12/h2-4H,1H3

InChI Key

HNHNZSIVFIAXDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)N=C=O

Origin of Product

United States

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